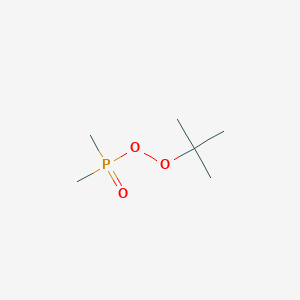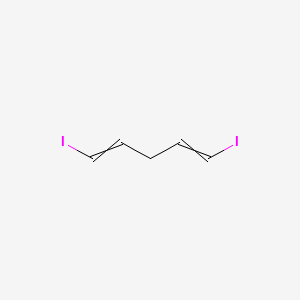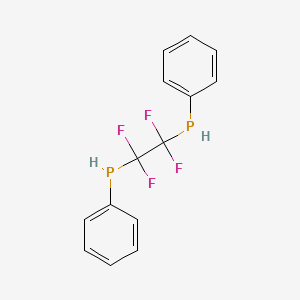
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two phenylphosphane groups attached to a tetrafluoroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) typically involves the reaction of tetrafluoroethane with phenylphosphane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures efficient and cost-effective production. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) include phosphine oxides, reduced phosphine derivatives, and substituted phenylphosphane compounds
Scientific Research Applications
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used as catalysts in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It may have applications in drug discovery and development.
Medicine: Research is ongoing to explore the potential therapeutic uses of the compound, including its role as a pharmacological agent.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through coordination bonds or non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoroethane: An isomer of the compound, used as a refrigerant and foam expansion agent.
1,1,2,2-Tetrafluoroethane: Another isomer, used in similar applications as 1,1,1,2-tetrafluoroethane.
1,1,1,2-Tetrachloro-2,2-difluoroethane: A related compound with different halogen substituents, used in industrial applications.
Uniqueness
(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(phenylphosphane) is unique due to the presence of both tetrafluoroethane and phenylphosphane groups in its structure. This combination imparts distinct chemical properties, such as high reactivity and the ability to form stable complexes with transition metals. These properties make the compound valuable for various scientific and industrial applications.
Properties
CAS No. |
63878-93-3 |
|---|---|
Molecular Formula |
C14H12F4P2 |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
phenyl-(1,1,2,2-tetrafluoro-2-phenylphosphanylethyl)phosphane |
InChI |
InChI=1S/C14H12F4P2/c15-13(16,19-11-7-3-1-4-8-11)14(17,18)20-12-9-5-2-6-10-12/h1-10,19-20H |
InChI Key |
RZBOXSKBIFYMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PC(C(F)(F)PC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
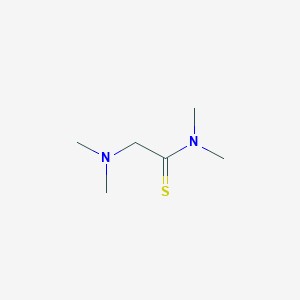
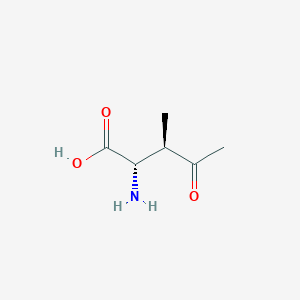
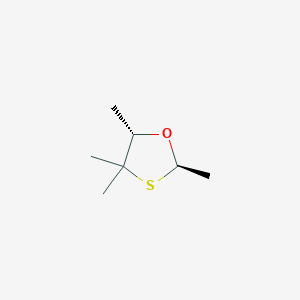
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
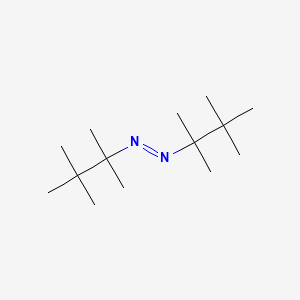
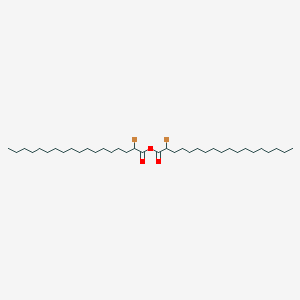
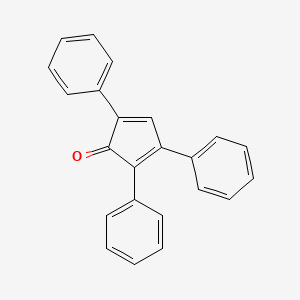
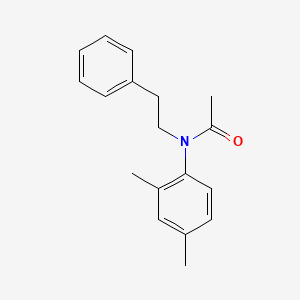

![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
